molecular formula C18H16N4OS2 B10882581 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B10882581
M. Wt: 368.5 g/mol
InChI Key: BPXMTPRPTLGVEY-UHFFFAOYSA-N
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Description

This compound features a benzimidazole ring linked via a sulfanyl-acetamide bridge to a 3-cyano-substituted tetrahydrobenzothiophene moiety. The benzimidazole core is known for its heterocyclic aromaticity and ability to participate in hydrogen bonding, while the tetrahydrobenzothiophene group contributes steric bulk and electronic effects due to the cyano substituent. Such structural attributes make it a candidate for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer applications .

Properties

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C18H16N4OS2/c19-9-12-11-5-1-4-8-15(11)25-17(12)22-16(23)10-24-18-20-13-6-2-3-7-14(13)21-18/h2-3,6-7H,1,4-5,8,10H2,(H,20,21)(H,22,23)

InChI Key

BPXMTPRPTLGVEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine, cyclization with a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of Benzothiophene Moiety: Cyclization of a suitable thiophene precursor with a nitrile group.

    Coupling Reaction: The final step involves coupling the benzimidazole and benzothiophene moieties through a sulfanyl linkage, followed by acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Due to the presence of benzimidazole and benzothiophene moieties, the compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

Applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit a key enzyme in the microbial metabolic pathway. Molecular docking studies and biochemical assays would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Core Structure Substituents Molecular Weight H-Bond Donors H-Bond Acceptors
Target Compound Benzimidazole + Tetrahydrobenzothiophene 3-Cyano Not Provided* 1 (benzimidazole NH) 6 (benzimidazole N, cyano, thioether S, acetamide O)
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide Benzoxazole + Tetrahydrobenzothiophene 3-Cyano 369.061 1 6
W1: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole + Benzamide 2,4-Dinitrophenyl Not Provided 2 8
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide Benzothiophene + Triazinoindole 3-Cyano + Ethyl-triazinoindole Not Provided 1 7
Key Observations:
  • Benzimidazole vs.
  • Cyano vs. Nitro Substituents: The target compound’s 3-cyano group is less electron-withdrawing than the 2,4-dinitrophenyl group in W1, which may reduce cytotoxicity while enhancing solubility .
  • Tetrahydrobenzothiophene vs.
Key Observations:
  • Synergistic Heterocycles : Compounds combining multiple heterocycles (e.g., benzothiazole + triazole in ) show enhanced activity, suggesting the target compound’s benzimidazole + benzothiophene combination may offer unique advantages in pharmacokinetics .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The target compound’s cyano group improves water solubility compared to nitro-substituted analogs like W1, which may enhance oral bioavailability .
  • Toxicity : Benzimidazole derivatives generally exhibit lower hepatotoxicity than triazole-containing compounds, as seen in and , where triazoles are prone to CYP450 inhibition .

Biological Activity

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that incorporates both benzimidazole and benzothiophene moieties. These structural components are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N4OS2C_{18}H_{16}N_{4}OS_{2}, with a molecular weight of approximately 368.5 g/mol. The IUPAC name highlights its complex structure which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄OS₂
Molecular Weight368.5 g/mol
IUPAC Name2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
InChIInChI=1S/C18H16N4OS2/c19...

Biological Activity Overview

The biological activity of benzimidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Various studies have reported that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Benzimidazole derivatives are recognized for their potential in cancer therapy. They have been found to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Effects : Some derivatives have shown promise against viral infections, particularly hepatitis B and C viruses. High-throughput screening has identified compounds that inhibit viral replication effectively .

The mechanisms underlying the biological activities of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can be attributed to:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting specific enzymes crucial for microbial growth or viral replication.
  • Interference with Nucleic Acid Synthesis : Some compounds disrupt DNA or RNA synthesis in pathogens, leading to cell death.
  • Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzimidazole derivatives in various biological assays:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens using the broth microdilution method. Notably, certain compounds displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics .
    Compound IDMIC (μg/ml)Target Organism
    150S. typhi
    362.5S. aureus
    412.5E. coli
  • Anticancer Studies : Research involving cell lines has shown that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways .
  • Antiviral Activity : Compounds were screened for their ability to inhibit hepatitis B surface antigen secretion with promising results indicating potential therapeutic applications .

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